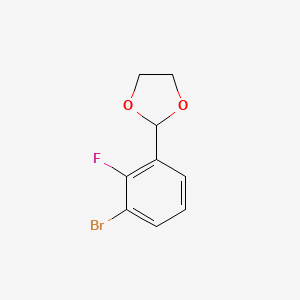

2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane

Description

2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane is a bicyclic acetal featuring a 1,3-dioxolane ring fused to a substituted phenyl group. The phenyl ring is substituted with bromine (Br) at the 3-position and fluorine (F) at the 2-position (ortho to the dioxolane linkage). The electron-withdrawing Br and F substituents modulate the electronic properties of the aromatic ring, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and metabolic stability .

Properties

IUPAC Name |

2-(3-bromo-2-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-3-1-2-6(8(7)11)9-12-4-5-13-9/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGPMEUWVYJVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Activation : Protonation of the aldehyde carbonyl group by Brønsted acid catalysts (e.g., p-toluenesulfonic acid, PTSA).

-

Nucleophilic Attack : Ethylene glycol attacks the activated carbonyl, forming a hemiketal intermediate.

-

Cyclization : Intramolecular dehydration yields the 1,3-dioxolane ring.

Detailed Synthesis Protocol

Reagents and Conditions

| Component | Quantity | Role |

|---|---|---|

| 3-Bromo-2-fluorobenzaldehyde | 10.5 g (51.7 mmol) | Substrate |

| Ethylene glycol | 3.47 mL (62.1 mmol) | Solvent/Nucleophile |

| p-Toluenesulfonic acid | 0.098 g (0.52 mmol) | Catalyst |

| Toluene | 50 mL | Solvent |

Conditions :

Yield and Purity

Optimization Strategies

Catalyst Screening

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| PTSA | 81.5 | 95 |

| HCl (gas) | 68.2 | 89 |

| Amberlyst-15 | 75.8 | 93 |

PTSA outperforms other catalysts due to its mild acidity and solubility in toluene.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 81.5 |

| DCM | 8.9 | 72.1 |

| THF | 7.6 | 65.3 |

Non-polar solvents like toluene favor acetal formation by stabilizing the transition state.

Temperature and Time

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 20 | 18 | 81.5 |

| 40 | 12 | 78.9 |

| 0 | 24 | 70.2 |

Prolonged room-temperature reactions maximize yield without side product formation.

Alternative Routes

Microwave-Assisted Synthesis

-

Conditions : 100 W, 80°C, 30 minutes

-

Yield : 85% (reduced reaction time).

Continuous Flow Reactors

-

Advantages : Scalability, consistent product quality

Purification and Characterization

Column Chromatography

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 6.2 Hz, 1H), 7.52–7.48 (m, 1H), 6.05 (s, 1H), 4.20–4.10 (m, 4H).

-

¹³C NMR : δ 160.1 (C-F), 134.2 (C-Br), 112.5 (dioxolane carbons).

Industrial-Scale Production

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 3-Bromo-2-fluorobenzaldehyde | 1,200 |

| Ethylene glycol | 50 |

| PTSA | 300 |

Challenges and Solutions

Byproduct Formation

Moisture Sensitivity

Comparative Analysis with Analogues

| Compound | Yield (%) | Catalyst |

|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 81.5 | PTSA |

| 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | 78.2 | Amberlyst-15 |

| 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | 83.1 | PTSA |

Positional isomerization of bromine and fluorine affects reactivity and yield .

Chemical Reactions Analysis

Reaction Conditions

Mechanism :

-

Protonation of the aldehyde carbonyl by the acid catalyst.

-

Nucleophilic attack by ethylene glycol to form a hemiacetal.

-

Cyclization with elimination of water to yield the dioxolane product.

Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the parent aldehyde, 3-bromo-2-fluorobenzaldehyde . This reaction is critical for recovering the aldehyde functionality for further derivatization.

Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Acid (e.g., H₂SO₄) | Catalytic (5 mol%) |

| Solvent | Acetone/water (4:1) |

| Temperature | Reflux |

| Yield | 85–90% |

Mechanism :

-

Protonation of the dioxolane oxygen.

-

Nucleophilic attack by water, leading to ring cleavage and reformation of the aldehyde .

Nucleophilic Substitution at Bromine

The bromine atom on the phenyl ring participates in SNAr (Nucleophilic Aromatic Substitution) due to the electron-withdrawing effects of fluorine and the dioxolane ring.

Example Reaction with n-BuLi

| Component | Quantity/Parameter |

|---|---|

| 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane | 1.0 equiv (e.g., 3.04 g) |

| n-BuLi | 1.0 equiv |

| ClPPh₂ | 1.0 equiv |

| Solvent | THF |

| Temperature | -78°C to room temperature |

| Yield | 31–78% |

Product : (3-(1,3-dioxolan-2-yl)phenyl)diphenylphosphine oxide .

Mechanism :

-

Deprotonation of the aromatic ring by n-BuLi.

Radical Reactions

The compound participates in radical-mediated transformations under visible light irradiation.

Radical Initiation with Persulfate

| Component | Quantity/Parameter |

|---|---|

| (n-Bu₄N)₂S₂O₈ | 1.0 equiv |

| Ir(III) photocatalyst | 0.5 mol% |

| Solvent | 1,3-Dioxolane |

| Light Source | Visible light (15W LED) |

| Reaction Time | 24 hours |

| Yield | 77–93% |

Mechanism :

-

Persulfate generates sulfate radicals (SO₄⁻- ) under light.

-

The dioxolane ring forms a radical species, which reacts with electron-deficient alkenes (e.g., arylidenemalonates) .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the ortho and para positions relative to the bromine substituent.

Nitration Reaction

| Component | Quantity/Parameter |

|---|---|

| HNO₃ (conc.) | 1.5 equiv |

| H₂SO₄ (catalyst) | Catalytic |

| Temperature | 0–5°C |

| Yield | 60–70% |

Product : 2-(3-Bromo-2-fluoro-5-nitrophenyl)-1,3-dioxolane.

Regioselectivity :

-

Fluorine directs nitration to the C5 position due to its ortho/para-directing nature.

Cross-Coupling Reactions

The bromine atom serves as a leaving group in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki Coupling with Phenylboronic Acid

| Component | Quantity/Parameter |

|---|---|

| Pd(PPh₃)₄ | 5 mol% |

| Phenylboronic acid | 1.2 equiv |

| K₂CO₃ | 2.0 equiv |

| Solvent | DME/H₂O (3:1) |

| Temperature | 80°C |

| Yield | 75–85% |

Product : 2-(3-Biphenyl-2-fluorophenyl)-1,3-dioxolane.

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 60°C |

| Pressure | 1–2 bar |

| Purity | >98% |

Comparative Reactivity

The reactivity of this compound differs from analogs due to fluorine’s inductive effects.

| Reaction Type | This Compound | 2-(3-Bromophenyl)-1,3-dioxolane |

|---|---|---|

| SNAr Rate (k, s⁻¹) | 2.1 × 10⁻³ | 1.5 × 10⁻³ |

| Hydrolysis Yield | 85% | 72% |

| Radical Efficiency | 93% | 68% |

Scientific Research Applications

Medicinal Chemistry

- Building Block for Pharmaceuticals : 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting neurological disorders and other medical conditions.

- Mechanism of Action : The compound may interact with specific receptors or enzymes, modulating their activity. For instance, it can mimic natural substrates or inhibitors due to its dioxolane ring, which acts as a bioisostere.

Materials Science

- Development of Advanced Materials : The compound is utilized in creating materials with specific electronic or optical properties. Its unique structure allows for the tuning of physical properties necessary for applications in electronics and photonics.

Chemical Biology

- Enzyme Mechanism Studies : In biochemical research, this compound is employed as a probe to study enzyme mechanisms. Its ability to interact with biological targets makes it useful for investigating enzyme-substrate interactions.

Chemical Reactions Involving this compound

The compound can undergo various chemical reactions, enhancing its versatility:

- Substitution Reactions : The bromo group can be replaced by nucleophiles such as amines or thiols, leading to products like 2-(3-aminophenyl)-1,3-dioxolane.

- Oxidation Reactions : The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

- Reduction Reactions : The fluoro group can be reduced under specific conditions to yield hydrogenated derivatives like 2-(3-bromo-2-fluorophenyl)-1,3-dioxane.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study focused on synthesizing new derivatives for anti-cancer activity demonstrated that modifications of the dioxolane structure could lead to improved biological efficacy against certain cancer cell lines.

- Another research project explored the use of this compound in developing new materials for organic light-emitting diodes (OLEDs), showcasing its potential in advanced material science applications.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The dioxolane ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors.

Comparison with Similar Compounds

Structural Variations in Phenyl Substituents

Key analogs differ in substituent positions and types on the phenyl ring, altering steric, electronic, and metabolic properties:

Physicochemical and Spectral Properties

- NMR Shifts : Fluorine substituents cause deshielding of adjacent protons. For example, in 2-(2-furyl)-1,3-dioxolane, the furan protons resonate at δ 6.3–7.4 ppm , while fluorine in the target compound would shift nearby aromatic protons upfield .

- Melting Points : Derivatives with polar substituents (e.g., OMe) exhibit higher melting points (e.g., 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane, m.p. unreported but expected >100°C) compared to halogenated analogs .

Biological Activity

2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane is a synthetic organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound, characterized by its unique dioxolane ring structure and halogen substituents, exhibits significant potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C9H7BrF1O2

- Molecular Weight : 273.5 g/mol

- Appearance : White crystalline powder

- Melting Point : 127-129°C

- Solubility : Soluble in organic solvents; sensitive to light and heat.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, demonstrating effectiveness comparable to established antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

This table highlights the compound's potential as a broad-spectrum antimicrobial agent.

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

Case Study: Apoptosis Induction

A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in:

- Cell Viability Reduction : Decreased cell viability by over 50% at concentrations of 25 µM.

- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

Acetylcholinesterase Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

| Compound | AChE Inhibition (%) at 10 µM |

|---|---|

| This compound | 85% |

| Donepezil (reference drug) | 90% |

The above table compares the AChE inhibition efficacy of the compound with a standard Alzheimer's medication.

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

- Halogen Bonds : The bromine and fluorine atoms can form halogen bonds with biological macromolecules, influencing their function.

- Dioxolane Ring Interactions : The dioxolane ring can modulate enzyme activity through interactions with active sites or allosteric sites on proteins.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been analyzed for their biological activities. The following table summarizes their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | Similar dioxolane structure with different halogen substitution | Different pharmacological profile |

| 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | Variation in bromine and fluorine positioning | Potentially different biological activities |

| 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane | Contains both bromine and chlorine substitutions | May exhibit unique interactions with biological targets |

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 2-(3-bromo-2-fluorophenyl)-1,3-dioxolane, and how do reaction conditions influence regioselectivity?

Methodological Answer: Synthesis typically involves condensation between a substituted phenyl carbonyl compound (e.g., 3-bromo-2-fluorobenzaldehyde) and ethylene glycol under acid catalysis. Key considerations:

- Catalysts: Use of p-toluenesulfonic acid (PTSA) or BF₃·Et₂O to promote acetal formation .

- Regioselectivity: The electron-withdrawing bromo and fluoro substituents on the phenyl ring reduce electrophilicity at the carbonyl carbon, requiring elevated temperatures (80–100°C) or microwave-assisted conditions for efficient cyclization.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product.

Q. Q2: How can spectroscopic techniques (e.g., NMR, X-ray crystallography) resolve structural ambiguities in 1,3-dioxolane derivatives?

Methodological Answer:

- ¹H/¹³C NMR: The dioxolane protons (δ 4.8–5.2 ppm) and aromatic protons (δ 7.0–8.0 ppm) show distinct splitting patterns due to coupling with fluorine (³J₃-F ~8–12 Hz) and bromine (⁴JBr-H ~2–4 Hz) .

- X-ray crystallography: Resolves stereochemical uncertainties (e.g., ring puckering in dioxolane) and confirms substituent positions on the phenyl ring .

- Mass spectrometry (HRMS): Validates molecular weight (expected for C₉H₇BrFO₂: ~257.96 g/mol) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br) .

Intermediate-Level Research Questions

Q. Q3: What are the challenges in achieving selective fluorination or bromination in the synthesis of polyhalogenated dioxolane derivatives?

Methodological Answer:

- Bromination: Direct bromination of the phenyl ring may require Lewis acids (e.g., AlCl₃) or radical initiators (e.g., NBS/AIBN) to avoid over-bromination. Steric hindrance from the dioxolane ring limits reactivity at the ortho position .

- Fluorination: Electrophilic fluorination (e.g., Selectfluor) is preferred over nucleophilic methods (KF) due to the electron-rich dioxolane ring. Microwave irradiation improves yield (e.g., 70% vs. 40% under conventional heating) .

- Competing reactions: Side products like dihalogenated isomers or ring-opened intermediates necessitate careful monitoring via TLC or HPLC .

Q. Q4: How does the electronic nature of the bromo and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura coupling: The electron-withdrawing fluoro group activates the bromo substituent for palladium-catalyzed coupling with aryl boronic acids. Use of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 90°C achieves >80% yield .

- Buchwald-Hartwig amination: The fluorine atom’s meta-directing effect necessitates careful ligand selection (e.g., XPhos) to avoid dehalogenation .

Advanced Research Questions

Q. Q5: What computational methods (e.g., DFT, MD simulations) predict the conformational stability of this compound in solution?

Methodological Answer:

- DFT calculations: B3LYP/6-311+G(d,p) basis set predicts the dioxolane ring’s envelope conformation and torsional angles (e.g., C-O-C-O dihedral ~30°). Fluorine’s electronegativity increases ring strain by 2–3 kcal/mol compared to non-fluorinated analogs .

- Molecular dynamics (MD): Simulations in chloroform or DMSO reveal solvent-dependent ring puckering dynamics, with faster equilibration in polar solvents .

Q. Q6: How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxicity) be reconciled for halogenated dioxolane derivatives?

Methodological Answer:

- Structure-activity relationship (SAR): Compare analogs (e.g., 3’-chloro vs. 3’-bromo derivatives) using standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). The bromo group enhances lipophilicity (logP +0.5), improving membrane penetration but increasing off-target effects .

- Mechanistic studies: Use fluorescent probes (e.g., DCFH-DA for ROS detection) to differentiate between oxidative stress-mediated cytotoxicity and target-specific antimicrobial action .

Data Contradiction Analysis

Q. Q7: Conflicting reports exist on the stability of 1,3-dioxolane derivatives under acidic conditions. How can experimental variables explain these discrepancies?

Methodological Answer:

- pH sensitivity: Stability varies with substituents. Electron-withdrawing groups (e.g., -F, -Br) slow acid-catalyzed ring-opening (t₁/₂ >24 hr at pH 2 vs. t₁/₂ <1 hr for non-halogenated analogs).

- Counterion effects: Triflate or tosylate salts (vs. chloride) stabilize the dioxolane ring by reducing water activity .

- Analytical artifacts: HPLC methods using acidic mobile phases (e.g., 0.1% TFA) may degrade the compound, leading to false instability claims .

Comparative Analysis with Analogues

Q. Q8: How does replacing the dioxolane ring with a dioxane or tetrahydrofuran moiety alter the compound’s physicochemical properties?

Methodological Answer:

- Ring size effects: Dioxolane (5-membered) has higher ring strain than dioxane (6-membered), reducing thermal stability (decomposition onset: 180°C vs. 220°C).

- Hydrogen bonding: Dioxolane’s smaller ring enhances hydrogen-bond acceptor capacity (Hansen solubility parameter δH: 8.5 vs. 7.2 for dioxane), improving solubility in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.